molecular formula C9H14 B3343431 Santene CAS No. 529-16-8

Santene

Cat. No. B3343431
Key on ui cas rn: 529-16-8
M. Wt: 122.21 g/mol
InChI Key: LSIXBBPOJBJQHN-UHFFFAOYSA-N
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Patent
US07402715B2

Procedure details

In accordance with the same procedures as those conducted in Example 26, 2,200 g of a dehydration product of 2-hydroxymethyl-3-methylbicyclo[2.2.1]heptane containing 2-methylene-3-methylbicyclo-[2.2.1]heptane and 2,3-dimethylbicyclo[2.2.1]hept-2-ene was obtained. The obtained product was placed into a 5 liter four-necked flask in combination with 45 g of boron trifluoride diethyl etherate. The dimerization was conducted for 5 hours under stirring at 10° C. After the reaction mixture was washed with a dilute aqueous solution of NaOH and a saturated aqueous solution of sodium chloride, the unreacted olefin was removed by distillation, and a reaction mixture of the dimerization of the raw material was obtained. The dimer of the olefin in an amount of 1,500 g was placed into a 2 liter autoclave and heated at 300° C. for 7 hours under stirring. After the reaction mixture was cooled, 30 g of a nickel/diatomaceous earth catalyst for hydrogenation (manufactured by NIKKI CHEMICAL Co., Ltd.; “N-113”) was added, and the hydrogenation was conducted (the hydrogen pressure: 30 kg/cm2; the reaction temperature: 250° C.; the reaction time: 5 hours). After the reaction was completed, the catalyst was removed by filtration. The filtrate was rectified under a reduced pressure, and 155 g of methylcyclopentylmethyl-dimethylbicyclo[2.2.1]heptane was obtained as a fraction having a boiling point in the range of 127 to 130° C./68 mmHg. The results of the measurements of the properties and the traction coefficient of the fluid are shown in Table 9.
[Compound]
Name
dehydration product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-methylene-3-methylbicyclo-[2.2.1]heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][CH:3]1[CH:8]([CH3:9])[CH:7]2[CH2:10][CH:4]1[CH2:5][CH2:6]2.C=C1C(C)C2CC1CC2>>[CH3:2][C:3]1[CH:4]2[CH2:10][CH:7]([C:8]=1[CH3:9])[CH2:6][CH2:5]2

Inputs

Step One
Name
dehydration product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1C2CCC(C1C)C2
Step Three
Name
2-methylene-3-methylbicyclo-[2.2.1]heptane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1C2CCC(C1C)C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C2CCC(C1C)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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